2-(Trifluoromethoxy)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(trifluoromethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHDHRKJBUCYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246057 | |
| Record name | 2-(Trifluoromethoxy)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221171-92-1 | |
| Record name | 2-(Trifluoromethoxy)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221171-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethoxy)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy precursor reacts with a pyridine derivative under specific conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
2-(Trifluoromethoxy)pyridine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethoxy group enhances the compound's lipophilicity and bioavailability, making it a valuable building block in drug design.
Case Study: Antiviral Agents
Research has demonstrated that derivatives of trifluoromethylpyridines exhibit antiviral properties. For instance, compounds incorporating the trifluoromethoxy group have been explored for their efficacy against viral infections, showcasing improved potency compared to non-fluorinated analogs .
Agrochemicals
The compound is also utilized in the development of agrochemical products. Its structural features contribute to the design of herbicides and pesticides with enhanced effectiveness and reduced environmental impact.
Case Study: Herbicide Development
A study highlighted the role of trifluoromethylpyridine derivatives in creating selective herbicides that target specific weed species while minimizing damage to crops. These compounds demonstrated significant activity against resistant weed populations .
Materials Science
In materials science, 2-(Trifluoromethoxy)pyridine-3-carboxylic acid is investigated for its potential applications in polymer chemistry. The presence of the trifluoromethoxy group can impart unique properties to polymers, such as increased thermal stability and chemical resistance.
Case Study: Polymer Synthesis
Recent advancements have shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance applications .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Table 1: Substituent Positions and Molecular Properties
Key Observations :
Electronic Effects : The trifluoromethoxy group (-OCF₃) is a stronger electron-withdrawing group (EWG) than chloro (-Cl) or fluoro (-F), leading to higher acidity in the carboxylic acid group compared to 2-chloro or 6-fluoro analogues .
Steric Effects : Bulkier substituents like -Ph-OCF₃ (in the phenyl-substituted analogue) reduce solubility in polar solvents compared to the parent compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Estimated using computational tools (e.g., ChemAxon).
*Predicted based on substituent effects.
Key Findings :
- The trifluoromethoxy group lowers the pKa of the carboxylic acid (∼2.1) compared to chloro analogues (pKa ∼2.5) due to stronger electron withdrawal .
- Lipophilicity (LogP) increases with additional fluorine atoms, as seen in 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid (LogP ∼2.5) .
Reactivity :
- The carboxylic acid group undergoes standard reactions (e.g., amidation, esterification), but the -OCF₃ group may hinder nucleophilic attack at the 2-position due to steric and electronic effects.
Biological Activity
2-(Trifluoromethoxy)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and agrochemical applications due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHFNO
The presence of the trifluoromethoxy group contributes to its lipophilicity and enhances its interaction with biological targets. The compound's structure allows it to participate in various biochemical pathways, making it a valuable scaffold for drug development.
Target Interactions
2-(Trifluoromethoxy)pyridine-3-carboxylic acid interacts with several biological targets, primarily due to the unique properties of the trifluoromethyl group. This interaction is facilitated by:
- Hydrogen Bonding : The compound can form hydrogen bonds with biomolecules, enhancing its binding affinity.
- Lipophilicity : The trifluoromethoxy group increases the compound's ability to permeate biological membranes, allowing for better absorption and distribution in vivo.
Pharmacokinetics
Research indicates that this compound exhibits:
- High Gastrointestinal Absorption : It is well-absorbed when administered orally.
- Blood-Brain Barrier Permeability : The compound can cross the blood-brain barrier, which is crucial for central nervous system-targeted therapies .
Antimicrobial Properties
Studies have shown that 2-(trifluoromethoxy)pyridine-3-carboxylic acid exhibits antimicrobial activity against various pathogens. For example, it has been evaluated for its effectiveness against Chlamydia trachomatis, showing selective inhibition without affecting host cell viability .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Trifluoromethylpyridines have been linked to the inhibition of cancer cell proliferation through various mechanisms, including interference with cellular signaling pathways and induction of apoptosis .
Case Studies
-
Antichlamydial Activity :
- A study demonstrated that derivatives of pyridine compounds, including those similar to 2-(trifluoromethoxy)pyridine-3-carboxylic acid, can selectively impair the growth of C. trachomatis in vitro. The compounds showed promising results in reducing bacterial inclusions without significant toxicity to mammalian cells .
- Pharmacological Evaluation :
Comparative Analysis
To better understand the uniqueness of 2-(trifluoromethoxy)pyridine-3-carboxylic acid, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Hydroxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | CHFNO | Contains a hydroxyl group, increasing polarity |
| 2-(Trifluoromethyl)nicotinic acid | CHFN | Lacks the methoxy group; primarily used in pharmaceuticals |
| 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | CHClFN | Contains chlorine instead of fluorine; different reactivity profile |
The trifluoromethoxy group enhances lipophilicity and biological activity compared to other similar compounds.
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 2-(Trifluoromethoxy)pyridine-3-carboxylic acid?
- Methodology :
-
Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acids in polar solvents like DMF, often with bases such as Cs₂CO₃. Yields vary between 46–56% depending on substituent compatibility .
-
Amide Bond Formation : React intermediates (e.g., pyridine-3-carboxylic acid derivatives) with trifluoromethoxy groups using coupling agents like HATU and DIEA in DCM at room temperature, achieving ~70% yield .
- Key Considerations : Optimize reaction time, temperature, and stoichiometry. Monitor progress via TLC or HPLC.
Method Reagents/Conditions Yield Reference Coupling Reaction Pd catalyst, boronic acid, Cs₂CO₃, DMF 46–56% Amide Bond Formation HATU, DIEA, DCM, rt 70%
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves (EN374 standard), safety goggles with side shields, and lab coats to prevent skin/eye contact .
- Storage : Store in a cool, dry environment away from strong acids/bases. Use airtight containers to prevent moisture absorption .
- Emergency Measures : In case of spills, evacuate the area and contact emergency services (e.g., +1 800-424-9300 in the U.S.) .
Q. Which spectroscopic and crystallographic methods are used for characterization?
- X-ray Crystallography : Refine structures using SHELXL (SHELX suite) to resolve atomic positions, especially for polymorph identification. Mo Kα radiation is typical for small-molecule analysis .
- NMR/HPLC : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) for functional group verification and HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .
| Technique | Key Parameters | Application Example | Reference |
|---|---|---|---|
| X-ray Crystallography | SHELXL refinement, Mo Kα radiation | Crystal structure analysis | |
| NMR Spectroscopy | 400 MHz, DMSO-d₆ | Functional group analysis |
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
- Approach :
- Check for crystal twinning or disordered atoms using SHELXL’s TWIN/BASF commands .
- Compare with structurally similar compounds (e.g., 5-bromo-2-fluoronicotinic acid) to validate bond lengths/angles .
Q. What strategies optimize coupling reactions involving this compound?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands like XPhos to enhance reactivity .
- Solvent Effects : Use DMF or THF for better solubility of aromatic intermediates.
- Temperature Control : Reactions often proceed at 80–100°C; microwave-assisted synthesis can reduce time .
Q. How can stability under varying experimental conditions be systematically analyzed?
- Accelerated Stability Studies :
- pH Stability : Expose the compound to buffers (pH 1–13) and monitor degradation via HPLC at 24/48/72 hours .
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (e.g., ~200°C for related trifluoromethylpyridines) .
Key Data Contradictions and Resolutions
- Synthetic Yield Variability : Discrepancies in coupling reaction yields (46% vs. 56%) may arise from trace moisture or oxygen. Use rigorous inert conditions (N₂/Ar atmosphere) .
- Crystallographic Disorder : Differences in reported bond angles (e.g., C–O–CF₃) can result from solvent inclusion. Re-crystallize from anhydrous solvents to improve data quality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
